molecular formula C19H17N3O3 B11015745 N-(3-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(3-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11015745
M. Wt: 335.4 g/mol
InChI Key: FLOGFOXZPLPVNF-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 3-acetamidophenyl group.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-12-17(18(22-25-12)14-7-4-3-5-8-14)19(24)21-16-10-6-9-15(11-16)20-13(2)23/h3-11H,1-2H3,(H,20,23)(H,21,24)

InChI Key

FLOGFOXZPLPVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • Methyl acetoacetate (1.2 equiv)

    • Benzohydroxamoyl chloride (1.0 equiv)

    • Triethylamine (2.0 equiv)

    • Anhydrous MgSO₄ (dehydrating agent)

  • Conditions :

    • Solvent: Methylene chloride

    • Temperature: 0–5°C

    • Time: 18–24 hours

Mechanism :

  • Deprotonation of methyl acetoacetate by triethylamine.

  • Nucleophilic attack on benzohydroxamoyl chloride.

  • Cyclization to form the isoxazole ring.

Intermediate Isolation

The product, methyl 5-methyl-3-phenylisoxazole-4-carboxylate , is isolated via:

  • Filtration to remove MgSO₄.

  • Solvent evaporation under reduced pressure.

  • Recrystallization from ethanol-cyclohexane (1:1).

ParameterValue
Yield68–72%
Melting Point113–115°C

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free carboxylic acid for subsequent amidation.

Hydrolysis Conditions

  • Reagents :

    • Aqueous KOH (2.0 M)

    • Ethanol (co-solvent)

  • Conditions :

    • Reflux for 4–6 hours

    • Neutralization with HCl (1.0 M)

Product : 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

ParameterValue
Yield85–90%
Purity≥95% (HPLC)

Amide Coupling with 3-Acetamidoaniline

The carboxylic acid is converted to the target carboxamide via acyl chloride intermediate .

Acyl Chloride Formation

  • Reagents :

    • Thionyl chloride (3.0 equiv)

    • Catalytic DMF

  • Conditions :

    • Reflux in anhydrous dichloromethane (2 hours)

Product : 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.

Amidation Step

  • Reactants :

    • Acyl chloride (1.0 equiv)

    • 3-Acetamidoaniline (1.1 equiv)

    • Triethylamine (2.0 equiv)

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C → room temperature

    • Time: 12 hours

Workup :

  • Extraction with NaHCO₃ (aq).

  • Column chromatography (silica gel, ethyl acetate/hexane).

ParameterValue
Yield65–70%
Purity≥98% (NMR)

Alternative Synthetic Routes

One-Pot Cyclization-Amidation

A modified approach condenses ethyl acetoacetate and 3-acetamidophenyl hydroxamate in the presence of PCl₃, enabling direct amide formation.

ParameterValue
Yield55–60%
Key AdvantageReduced steps

Solid-Phase Synthesis

Immobilization of 3-acetamidoaniline on Wang resin allows iterative coupling and cyclization, though yields remain suboptimal (40–50%).

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Cyclocondensation : Moisture sensitivity necessitates rigorous drying.

  • Amidation : Steric hindrance from the phenyl and acetamido groups reduces coupling efficiency.

Scalability Considerations

  • Industrial Adaptation : Continuous flow reactors improve MgSO₄ removal and heat management.

  • Cost Drivers :

    • 3-Acetamidoaniline (high purity grade: $120/g)

    • Thionyl chloride (hazard handling costs)

Structural Characterization Data

NMR (400 MHz, DMSO-d₆) :

  • δ 2.45 (s, 3H, CH₃)

  • δ 2.60 (s, 3H, COCH₃)

  • δ 7.35–7.50 (m, 5H, Ph)

  • δ 10.20 (s, 1H, NH)

HRMS (ESI+) : m/z 364.1421 [M+H]⁺ (calc. 364.1424).

Chemical Reactions Analysis

Types of Reactions

N-[3-(ACETYLAMINO)PHENYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

N-[3-(ACETYLAMINO)PHENYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(ACETYLAMINO)PHENYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the isoxazole ring and phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogues, their substituents, molecular weights, and notable properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(3-Acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 3-acetamidophenyl 335.36 (calculated) Combines acetamido (H-bonding) and methyl (lipophilic) groups
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide 4-methyl-3-nitrophenyl Nitro group enhances electron-withdrawing effects; may improve metabolic stability
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 5-chloro-2-methylphenyl, 2-chlorophenyl Dichlorinated structure increases lipophilicity and steric bulk
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-ethoxyphenyl 322.36 Ethoxy group enhances lipophilicity; potential for improved membrane permeability
N-(4-Hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 4-hydroxyphenyl 294.31 Hydroxyl group enables H-bonding; may improve aqueous solubility
3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide 2,6-dichlorophenyl, thiazolyl carbamothioyl 497.39 Thiazole and carbamothioyl groups introduce sulfur-based interactions; potential kinase inhibition

Key Findings from Comparative Analysis

Electronic Effects :

  • The nitro group in the 4-methyl-3-nitrophenyl analogue () is strongly electron-withdrawing, which may enhance binding to electron-rich biological targets but reduce solubility. In contrast, the acetamido group in the target compound offers moderate electron-withdrawing character with H-bonding capability, balancing solubility and target affinity.
  • Ethoxy () and hydroxyl () substituents modulate polarity: ethoxy increases lipophilicity, while hydroxyl improves aqueous solubility.

Compounds like 3-phenyl-1,2-oxadiazole derivatives () show anti-inflammatory activity by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Crystallographic Insights :

  • Crystal structures of related compounds (e.g., ) reveal that halogen substituents influence molecular packing and hydrogen-bonding networks. For instance, chlorophenyl groups enhance π-π stacking, while hydroxyl groups form intermolecular H-bonds, affecting stability and formulation .

Synthetic Considerations :

  • The acetamido group in the target compound can be introduced via acetylation of a precursor amine, a simpler synthesis compared to nitro (requiring nitration) or thiazolyl groups (requiring multi-step heterocycle formation) .

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-(3-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with oxazole ring formation, followed by sequential introduction of substituents. A common approach includes:

  • Step 1: Formation of the oxazole core via cyclization of appropriate precursors (e.g., β-keto amides or esters) under acidic or thermal conditions.
  • Step 2: Functionalization of the oxazole ring with phenyl and methyl groups using Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3: Introduction of the 3-acetamidophenyl group via carboxamide coupling (e.g., using EDC/HOBt as coupling agents).
    Purification: Silica gel column chromatography with solvent systems like n-hexane/ethyl acetate (3:2) achieves >75% yield, confirmed by TLC (Rf = 0.78) . IR spectroscopy (amide C=O stretch at ~1652 cm⁻¹) validates key functional groups .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar oxazole carboxamides?

Methodological Answer:
Discrepancies in cytotoxicity or kinase inhibition data may arise from:

  • Structural variations: Subtle substituent changes (e.g., methoxy vs. chloro groups) alter binding affinities. For example, 3-(2-chlorophenyl) derivatives show enhanced activity over methoxy analogs due to increased electrophilicity .
  • Assay conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (IC₅₀ determination methods) require standardization. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics) is critical .
  • Data normalization: Use internal controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm amide (C=O at 1650–1680 cm⁻¹) and oxazole ring (C=N at 1600 cm⁻¹) .
  • NMR: ¹H NMR (δ 2.3 ppm for methyl, δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl carbons) .
  • HPLC: Purity >95% using C18 columns with acetonitrile/water gradients (retention time ~12 min) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₉H₁₈N₃O₃: 336.1348) .

Advanced: How can crystallographic fragment screening improve understanding of this compound’s mechanism of action?

Methodological Answer:

  • Crystallization: Co-crystallize the compound with target proteins (e.g., kinases) using hanging-drop vapor diffusion. SHELX software refines structures to 1.5–2.0 Å resolution.
  • Fragment screening: Identify binding hotspots via X-ray diffraction. For example, trifluoromethyl or chloro substituents enhance hydrophobic interactions in kinase active sites .
  • Density Functional Theory (DFT): Validate electron density maps to distinguish between binding poses of similar derivatives .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, A549) with 48–72 hr exposure. IC₅₀ values <10 µM indicate potency .
  • Apoptosis: Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.
  • ROS Detection: DCFH-DA assay to assess antioxidant/pro-oxidant effects, which correlate with cytotoxicity in some oxazole derivatives .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Substituent effects:
    • 3-Acetamidophenyl group: Replace with sulfonamide or urea moieties to enhance solubility (logP reduction from 3.2 to 2.5) .
    • 5-Methyl group: Fluorination improves metabolic stability (t₁/₂ increase from 2.1 to 4.3 hr in microsomal assays) .
  • In silico modeling: Use SwissADME or ADMET Predictor™ to predict BBB permeability and CYP450 interactions .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash hands post-handling .
  • Ventilation: Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., ethyl acetate, DMF) .
  • Waste disposal: Neutralize acidic/byproduct waste before disposal in designated containers .

Advanced: How can researchers address low in vivo bioavailability observed in preclinical studies?

Methodological Answer:

  • Formulation: Nanoemulsions or liposomes to enhance solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL free compound) .
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester prodrugs) for sustained release.
  • PK/PD modeling: Use non-compartmental analysis (WinNonlin®) to correlate plasma concentrations (Cmax, AUC) with efficacy .

Basic: What computational tools aid in predicting this compound’s reactivity?

Methodological Answer:

  • Gaussian 16: Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., oxazole C4 position) .
  • AutoDock Vina: Dock the compound into protein targets (PDB: 4ZAI for kinases) to predict binding modes .
  • ChemDraw®: Generate synthetic retrosynthetic pathways using the "Name to Structure" tool .

Advanced: How can crystallographic data resolve discrepancies in proposed binding modes from docking studies?

Methodological Answer:

  • High-resolution X-ray structures: Resolve ambiguities in docking poses (e.g., hydrogen bonding vs. hydrophobic interactions). For example, SHELX-refined structures show the acetamido group forms H-bonds with kinase hinge regions .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) to validate crystallographic observations .
  • Electron density maps: Use Coot and Phenix to validate ligand placement and occupancy .

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